molecular formula C16H16ClF3N4O2S B2994041 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine CAS No. 1428363-46-5

4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine

Cat. No. B2994041
CAS RN: 1428363-46-5
M. Wt: 420.84
InChI Key: KJUGHDVHXARJIG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and phenyl rings are aromatic, contributing to the compound’s stability. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could contribute to the compound’s solubility in polar solvents. The sulfonyl group is a strong electron-withdrawing group, which could affect the compound’s reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the pyrimidine ring might undergo substitution reactions at the positions not substituted by other groups. The piperazine ring could potentially be alkylated at the nitrogen atoms. The phenyl ring could undergo electrophilic aromatic substitution reactions, especially at positions ortho and para to the sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the polar sulfonyl group and the piperazine ring might make the compound soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple rings .

Scientific Research Applications

Herbicidal Applications

Research has explored the use of similar pyrimidine compounds in herbicides. For instance, sulfonylureas derived from trifluoromethylpyrimidines with an m-methylthio substituent have been found to be selective post-emergence herbicides in cotton. These compounds are presumably effective due to their metabolization into sulfones. In wheat, selectivity is achieved by combining 4-methoxy-6-trifluoromethylpyrimidine with a lipophilic difluoromethyl-benzenesulfonamide moiety (Hamprecht, Mayer, Westphalen, & Walter, 1999).

Vasodilatory Effects

Compounds with a pyrimidine structure, including those related to 4-(4-((2-Chloro-5-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine, have been studied for their potential as vasodilators. Specific pyrimidine oxides have been shown to act by direct vasodilation, indicating their potential application in treating hypertension (Mccall, Aiken, Chidester, Ducharme, & Wendling, 1983).

Antimicrobial Activity

Sulfonyl piperazine derivatives, including those structurally similar to the compound , have been synthesized and shown to exhibit antimicrobial properties. These compounds have been tested against various bacterial strains and have shown notable efficacy, suggesting their potential use in antimicrobial treatments (Crich & Smith, 2001).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, if the compound shows biological activity, it could be studied as a potential pharmaceutical .

properties

IUPAC Name

4-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-5-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF3N4O2S/c1-11-9-21-10-22-15(11)23-4-6-24(7-5-23)27(25,26)14-8-12(16(18,19)20)2-3-13(14)17/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUGHDVHXARJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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